molecular formula C20H13ClFN3O2 B2990123 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one CAS No. 1251617-19-2

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one

Cat. No. B2990123
CAS RN: 1251617-19-2
M. Wt: 381.79
InChI Key: MZJUCJQPGAYAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anticancer Applications

The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as a novel apoptosis inducer, demonstrating good activity against several breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies indicate the importance of substituted five-member rings for activity, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005). Furthermore, compounds incorporating pyridine, oxazole, and pyrazoline have shown potent anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) (Katariya et al., 2021).

Antimicrobial Properties

Novel triazoles synthesized from isonicotinic acid hydrazide have displayed significant antimicrobial activity against various pathogens. The study underscores the importance of the pyridinyl and triazolyl moieties for enhancing antimicrobial efficacy (Bayrak et al., 2009).

Herbicidal Activity

A study on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring revealed moderate to high levels of herbicidal activity against graminaceous plants, with certain compounds exhibiting potent activity without crop injury (Tajik & Dadras, 2011).

Photophysical Characteristics

Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes has led to the discovery of compounds emitting in the blue-green region, a rarity among reported rhenium(I) complexes. These findings open avenues for their use in photophysical applications (Li et al., 2012).

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-7-4-14(5-8-16)19-23-20(27-24-19)15-6-9-18(26)25(12-15)11-13-2-1-3-17(22)10-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJUCJQPGAYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.